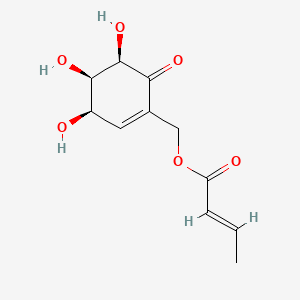

2-Crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone is a natural product isolated from the microorganism Streptomyces griseosporeus in 1975. This compound has garnered significant interest due to its cytotoxic and cancerostatic activities . It is structurally related to other polyfunctionalized cyclohexenones and has been the subject of extensive research for its potential therapeutic applications .

Preparation Methods

The synthesis of 2-Crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone involves the reaction of 2-hydroxymethyl-(4R,5R,6R)-4,5,6-trihydroxy-cyclohex-2-enone with crotonic acid in the presence of boron trifluoride (BF3) as a catalyst . This method provides the compound in good yield and is a straightforward approach for laboratory synthesis .

Chemical Reactions Analysis

2-Crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to various reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-Crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone exerts its effects involves its interaction with cellular targets that lead to cytotoxicity. It is believed to interfere with cellular processes, leading to cell death. The exact molecular targets and pathways involved are still under investigation, but it is known to exhibit potent antitumor activity .

Comparison with Similar Compounds

2-Crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

2-Crotonyloxymethyl-2-cyclohexenone: A simplified analogue with potent antitumor activity.

Antheminone: A natural product with structural resemblance and similar biological activities.

Carvotacetone: Another structurally related compound with comparable reactivity. These compounds share some structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Biological Activity

2-Crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone, commonly referred to as COTC, is a compound of significant interest due to its potential antitumor properties. This article reviews the biological activity of COTC, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and its interaction with glutathione.

Chemical Structure and Synthesis

COTC is characterized by its unique cyclohexenone structure with multiple hydroxyl groups. The synthesis of COTC involves a thirteen-step process that typically begins with quinic acid as a precursor, leading to the formation of the desired compound through various chemical transformations .

COTC exhibits its biological activity primarily through the inhibition of glyoxalase I (GLO1), an enzyme involved in the detoxification of methylglyoxal. This inhibition is particularly effective in the presence of glutathione (GSH), a critical antioxidant in cells. The interaction between COTC and GSH results in a depletion of GSH levels, which can lead to increased oxidative stress and subsequent apoptosis in cancer cells .

In Vitro Cytotoxicity

Research has demonstrated that COTC possesses significant cytotoxic effects against various tumor cell lines. The half-maximal inhibitory concentration (IC50) values for COTC have been reported to range from 3 to 44 µM when tested against human and mouse cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 3-10 |

| MCF-7 (breast cancer) | 10-30 |

| A549 (lung cancer) | 15-44 |

These values indicate that COTC is particularly potent against cervical cancer cells compared to other types .

Structure-Activity Relationship

The structural features of COTC are crucial for its biological activity. The presence of the alpha,beta-unsaturated ketone linkage is essential for its interaction with GSH and subsequent cytotoxic effects. Variations in stereochemistry or modifications to the hydroxyl groups significantly alter the compound's efficacy .

Case Studies

- Study on Glyoxalase Inhibition : A study focused on the inhibition of glyoxalase I by COTC showed that it effectively reduces GSH levels in treated cells, leading to increased susceptibility to oxidative damage. This study highlighted the potential application of COTC as an adjunct therapy in cancers characterized by high levels of GLO1 activity .

- Tumor Cell Response : Another investigation into the response of various tumor cell lines to COTC revealed that the compound induced apoptosis through both intrinsic and extrinsic pathways. The study provided evidence that treatment with COTC resulted in increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Properties

CAS No. |

62532-49-4 |

|---|---|

Molecular Formula |

C11H14O6 |

Molecular Weight |

242.22 g/mol |

IUPAC Name |

[(3R,4R,5R)-3,4,5-trihydroxy-6-oxocyclohexen-1-yl]methyl (E)-but-2-enoate |

InChI |

InChI=1S/C11H14O6/c1-2-3-8(13)17-5-6-4-7(12)10(15)11(16)9(6)14/h2-4,7,10-12,15-16H,5H2,1H3/b3-2+/t7-,10-,11+/m1/s1 |

InChI Key |

PSJQCAMBOYBQEU-KHSNLZPESA-N |

SMILES |

CC=CC(=O)OCC1=CC(C(C(C1=O)O)O)O |

Isomeric SMILES |

C/C=C/C(=O)OCC1=C[C@H]([C@H]([C@H](C1=O)O)O)O |

Canonical SMILES |

CC=CC(=O)OCC1=CC(C(C(C1=O)O)O)O |

Synonyms |

2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex- 2-enone 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex- 2-enone, (3R-(3alpha,4alpha,5alpha))-isomer COTC |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.